molecular formula C12H15N3S2 B2797355 4-allyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 861226-49-5

4-allyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2797355
CAS No.: 861226-49-5
M. Wt: 265.39
InChI Key: WNICEKMPAJLPJV-UHFFFAOYSA-N
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Description

“4-allyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol” is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-allyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol” typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions using allyl halides and a suitable base.

    Thiol Group Addition: The thiol group can be introduced through thiolation reactions using thiolating agents like thiourea.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Optimization of Reaction Conditions: Including temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions to modify the triazole ring or other functional groups.

    Substitution: Various substitution reactions can occur at the allyl or isopropyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products

    Oxidation Products: Disulfides, sulfonic acids.

    Reduction Products: Modified triazole derivatives.

    Substitution Products: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.

    Material Science: Used in the synthesis of polymers and other advanced materials.

Biology

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties.

    Enzyme Inhibitors: Potential use as inhibitors of various enzymes.

Medicine

    Antifungal Agents: Triazole compounds are widely used as antifungal drugs.

    Anticancer Agents: Potential use in cancer therapy due to their ability to inhibit cell proliferation.

Industry

    Agriculture: Used as fungicides and herbicides.

    Pharmaceuticals: Used in the development of new drugs.

Mechanism of Action

The mechanism of action of “4-allyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol” would depend on its specific application. Generally, triazole derivatives exert their effects by:

    Binding to Enzymes: Inhibiting their activity.

    Interacting with Cellular Components: Disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-allyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

  • Structural Features : The presence of the isopropylthienyl group may impart unique chemical and biological properties.
  • Reactivity : Differences in reactivity due to the specific substituents on the triazole ring.

Properties

IUPAC Name

3-(5-propan-2-ylthiophen-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S2/c1-4-5-15-11(13-14-12(15)16)9-6-10(8(2)3)17-7-9/h4,6-8H,1,5H2,2-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNICEKMPAJLPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CS1)C2=NNC(=S)N2CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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